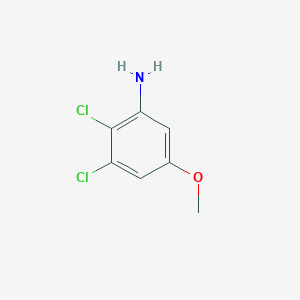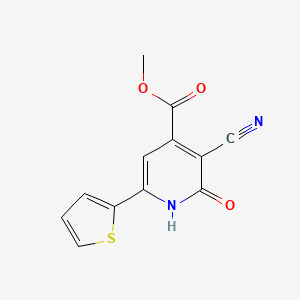
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is a complex organic compound with the molecular formula C12H8N2O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with a cyano group, a hydroxy group, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyanoacetates under basic conditions, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-6-ethyl-2-hydroxypyridine-4-carboxylate
- Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
- Methyl 6-(4-chlorophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
Uniqueness
Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H8N2O3S |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
methyl 3-cyano-2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3S/c1-17-12(16)7-5-9(10-3-2-4-18-10)14-11(15)8(7)6-13/h2-5H,1H3,(H,14,15) |
InChI Key |
VLSCXNPXVLAONW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



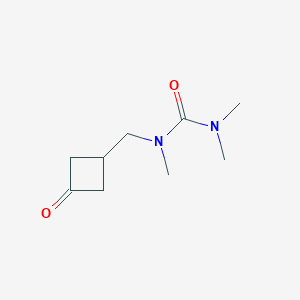

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
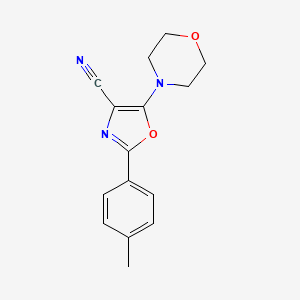


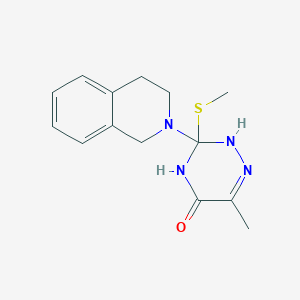
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
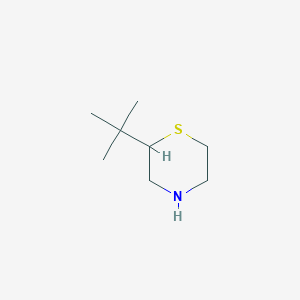
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)

